![molecular formula C14H18BF3O3 B2965769 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester CAS No. 1688686-12-5](/img/structure/B2965769.png)
2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester
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Overview
Description
“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a chemical compound with the CAS Number: 1688686-12-5 . It has a molecular weight of 302.1 g/mol and its IUPAC name is 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is C14H18BF3O3 . The InChI Code is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Hydrolysis Studies and Kinetics
- Phenylboronic pinacol esters, including this compound, undergo hydrolysis. Researchers study the kinetics of this process, especially considering the substituents on the aromatic ring. The pH significantly influences the rate of hydrolysis, which is accelerated at physiological pH .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a key biochemical pathway in organic synthesis. This reaction is used to create carbon-carbon bonds, which are fundamental in the creation of a vast array of organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution.
Result of Action
The result of the action of 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is stored at 2-8°C , suggesting that temperature could influence its stability and efficacy.
properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBQKWUMWLBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1688686-12-5 |
Source
|
Record name | 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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